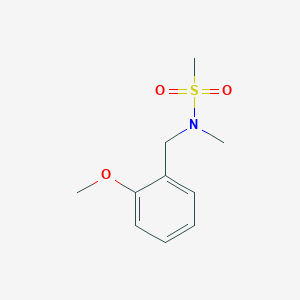

N-(2-methoxybenzyl)-N-methylmethanesulfonamide

Overview

Description

N-(2-methoxybenzyl)-N-methylmethanesulfonamide, also known as MMS, is a sulfonamide compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to inhibit the activity of a specific enzyme, making it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

N-(2-methoxybenzyl)-N-methylmethanesulfonamide works by binding to the active site of PRMT5 and preventing its activity. This inhibition leads to a decrease in the levels of symmetric dimethylarginine (sDMA), a modification that is catalyzed by PRMT5. The reduction in sDMA levels has been linked to various physiological effects, including changes in gene expression and protein translation.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of effects on cellular processes, including changes in gene expression, protein translation, and cell growth and differentiation. Additionally, this compound has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2-methoxybenzyl)-N-methylmethanesulfonamide in lab experiments is its specificity for PRMT5. This allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, this compound can also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are numerous future directions for research involving N-(2-methoxybenzyl)-N-methylmethanesulfonamide. One potential avenue is the development of more potent and selective inhibitors of PRMT5, which could have therapeutic applications in cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects. Finally, this compound could be used in combination with other drugs or therapies to enhance their effectiveness and reduce the risk of drug resistance.

Synthesis Methods

N-(2-methoxybenzyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-methoxybenzylamine with methyl methanesulfonate. This reaction results in the formation of this compound, which can be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

N-(2-methoxybenzyl)-N-methylmethanesulfonamide has been used in numerous scientific studies to investigate the role of specific enzymes and biochemical pathways. One of the most notable applications of this compound is its use as a potent inhibitor of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in a variety of cellular processes, including gene expression and protein translation, and its inhibition by this compound has been shown to have significant effects on cell growth and differentiation.

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-11(15(3,12)13)8-9-6-4-5-7-10(9)14-2/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAAUPSQDGOYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501210487 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34825-82-6 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34825-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Methoxyphenyl)methyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501210487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)

![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)

![1,5-dichloro-2-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-3-methylbenzene](/img/structure/B4884694.png)

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B4884701.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}benzamide](/img/structure/B4884703.png)

![1,1'-oxybis{4-[(4-chlorophenyl)sulfonyl]benzene}](/img/structure/B4884709.png)

![1-[9-allyl-2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]-1-propanone hydrochloride](/img/structure/B4884715.png)

![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)